1-(Bromomethyl)anthracene
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Overview
Description
1-(Bromomethyl)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with a bromomethyl group attached to one of its carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)anthracene can be synthesized through several methods. One common approach involves the bromination of anthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl-substituted anthracene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various anthracene derivatives depending on the nucleophile used.
- Oxidation reactions produce anthraquinone derivatives.
- Reduction reactions result in methyl-substituted anthracene.
Scientific Research Applications
1-(Bromomethyl)anthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)anthracene involves its ability to participate in electrophilic and nucleophilic reactions. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .
Comparison with Similar Compounds
9,10-Bis(bromomethyl)anthracene: Similar in structure but with two bromomethyl groups, leading to different reactivity and applications.
9-Bromoanthracene: Contains a single bromine atom, making it less reactive than 1-(Bromomethyl)anthracene.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
1-(bromomethyl)anthracene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWJWVZJDLRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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